4-(4-Fluorophenyl)-1H-pyrazol-5-amine
Description
The study of pyrazole-containing compounds has consistently yielded molecules with profound biological activities. Within this important class of heterocycles, 4-(4-Fluorophenyl)-1H-pyrazol-5-amine serves as a pivotal intermediate, enabling the development of more complex molecules with tailored properties.
Pyrazole (B372694) derivatives, a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms, are a cornerstone in the development of pharmaceuticals and agrochemicals. royal-chem.comresearchgate.net Their widespread application stems from their diverse biological activities, which include anti-inflammatory, analgesic, antimicrobial, anticancer, and anticonvulsant properties. nbinno.comglobalresearchonline.net This broad spectrum of activity has led to the successful development of numerous commercial drugs and agricultural products. globalresearchonline.netmdpi.com
In the pharmaceutical industry, the pyrazole scaffold is a key component in many therapeutic agents. nbinno.com For instance, celecoxib, a well-known nonsteroidal anti-inflammatory drug (NSAID), features a pyrazole core. The versatility of the pyrazole ring allows for structural modifications that can fine-tune the pharmacological profile of a molecule, leading to enhanced efficacy and selectivity. nih.gov
In the agrochemical sector, pyrazole derivatives are integral to the formulation of effective herbicides, insecticides, and fungicides. nbinno.comresearchgate.net These compounds contribute to improved crop protection and agricultural productivity by targeting specific biological pathways in pests and weeds. researchgate.netchemimpex.com The adaptability of the pyrazole structure allows for the design of agrochemicals with desired potency and environmental profiles. nbinno.com
Below is an interactive data table summarizing the applications of pyrazole derivatives:
| Field | Application | Examples of Biological Activity |
| Pharmaceuticals | Drug Development | Anti-inflammatory, Analgesic, Anticancer, Antimicrobial nbinno.comglobalresearchonline.net |
| Agrochemicals | Crop Protection | Herbicidal, Insecticidal, Fungicidal nbinno.comresearchgate.net |
| Material Science | Advanced Materials | Development of polymers and coatings chemimpex.com |
This compound is a highly valued synthetic intermediate due to its reactive amino group and the presence of a fluorophenyl moiety. chemimpex.com The amino group provides a convenient handle for further chemical transformations, allowing for the construction of more complex molecular architectures. The fluorine atom on the phenyl ring can significantly influence the physicochemical properties of the final compound, such as its metabolic stability and binding affinity to biological targets. chemimpex.com
This compound serves as a crucial building block in the synthesis of a variety of bioactive molecules. chemimpex.com Researchers utilize it as a starting material to develop novel compounds with potential therapeutic applications, particularly in the areas of anti-inflammatory and analgesic drug discovery. chemimpex.com Its structural features make it an attractive scaffold for generating libraries of compounds for high-throughput screening.
The research surrounding this compound is multifaceted, with several key trajectories being actively explored. A significant area of investigation is its application in medicinal chemistry for the development of targeted therapies. chemimpex.comnih.gov For example, it has been used as a precursor in the synthesis of kinase inhibitors, which are a critical class of drugs for treating cancer and inflammatory diseases. nih.govnih.gov The substitution pattern of the pyrazole ring in this compound has been shown to influence the inhibitory profile against different kinases. nih.gov
Another important research direction involves its use in biochemical studies, such as enzyme inhibition and receptor binding assays. chemimpex.com These studies help to elucidate the mechanism of action of new compounds and to understand the structure-activity relationships that govern their biological effects.
Furthermore, the potential applications of this compound are being investigated in the field of material science. chemimpex.com Researchers are exploring its use in the creation of novel polymers and coatings with enhanced properties, such as improved durability and resistance to environmental factors. chemimpex.com
The following table outlines the primary research areas for this compound:
| Research Area | Focus | Potential Applications |
| Medicinal Chemistry | Synthesis of targeted therapies | Kinase inhibitors for cancer and inflammation nih.govnih.gov |
| Biochemical Research | Enzyme inhibition and receptor binding studies | Understanding disease mechanisms chemimpex.com |
| Material Science | Development of novel materials | Polymers and coatings with enhanced properties chemimpex.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(4-fluorophenyl)-1H-pyrazol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FN3/c10-7-3-1-6(2-4-7)8-5-12-13-9(8)11/h1-5H,(H3,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIXWIUJQBBANGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(NN=C2)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5848-05-5, 5848-04-4 | |
| Record name | 5-Amino-4-(4-fluorophenyl)-1H-pyrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-(4-fluorophenyl)-1H-pyrazol-5-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Chemical Transformations
Strategies for the Preparation of 4-(4-Fluorophenyl)-1H-pyrazol-5-amine
The formation of the 4-aryl-5-aminopyrazole core is typically achieved through the construction of the heterocyclic ring from acyclic precursors. Key methods include cyclization reactions involving nitrile-containing intermediates, the use of carboxylic acids as foundational starting materials, and the application of ultrasound to enhance reaction efficiency.
The most common and direct route to 5-aminopyrazoles involves the condensation-cyclization reaction between a hydrazine (B178648) derivative and a suitable three-carbon precursor bearing a nitrile group. For the synthesis of this compound, the reaction typically employs 4-fluorophenylhydrazine and a β-ketonitrile or a related equivalent. beilstein-journals.orgnih.gov
One effective pathway begins with the reaction of 4-fluorophenylhydrazine with ethyl (ethoxymethylene)cyanoacetate. This reaction proceeds via an initial nucleophilic attack by the hydrazine on the electron-deficient double bond, followed by an intramolecular cyclization and elimination of ethanol (B145695) to yield the pyrazole (B372694) ring. The ester group can then be hydrolyzed and decarboxylated if necessary, or other precursors can be used to arrive directly at the target amine.
Another well-established approach involves the Thorpe-Ziegler reaction. This method starts with the diazotization of 4-fluoroaniline, which is then coupled with malononitrile (B47326) to form (2-(4-fluorophenyl)hydrazono)malononitrile. rsc.org Under basic conditions, this intermediate undergoes an intramolecular cyclization, where the nucleophilic carbon attacks the nitrile group, leading to the formation of the 5-aminopyrazole ring after tautomerization. rsc.org Microwave irradiation has been shown to significantly improve this reaction, increasing yields and dramatically reducing reaction times compared to conventional heating. rsc.org
Table 1: Comparison of Conventional vs. Microwave-Assisted Thorpe-Ziegler Cyclization
| Method | Temperature | Time | Yield | Reference |
|---|---|---|---|---|
| Conventional | 110 °C | 4 h | 33% | rsc.org |
| Microwave | 110 °C | 10 min | 53% | rsc.org |
Synthesizing the pyrazole scaffold from carboxylic acid precursors offers an alternative route that allows for different substitution patterns. One such pathway begins with a derivative of 4-fluorobenzoic acid, such as methyl 4-fluorobenzoate. acs.org The synthesis proceeds through several key steps:
Claisen Condensation: The methyl ester is treated with the lithium anion of acetonitrile (B52724). This condensation reaction forms a β-ketonitrile, specifically 3-(4-fluorophenyl)-3-oxopropanenitrile.
Cyclization with Hydrazine: The resulting cyano ketone is then reacted with hydrazine hydrate. The hydrazine condenses with the ketone carbonyl group, and the resulting intermediate undergoes cyclization to form the pyrazole ring, yielding the target this compound.
A related approach allows for the introduction of substituents at the C4 position. For instance, starting with a substituted benzoic acid, such as 3-hydroxybenzoic acid, allows for the synthesis of more complex pyrazoles. acs.org The acid is first converted to its methyl ester. This ester undergoes condensation with acetonitrile to form the corresponding cyano ketone. This intermediate is then cyclized with 4-fluorophenylhydrazine to produce (5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl)(3-hydroxyphenyl)methanone, demonstrating the versatility of using carboxylic acid starting materials. acs.orgnih.gov
Ultrasound-assisted organic synthesis has emerged as a green and efficient technique for accelerating chemical reactions. jocpr.com This methodology utilizes high-frequency sound waves to induce acoustic cavitation, which generates localized high-temperature and high-pressure zones, enhancing reaction rates and often improving yields. kashanu.ac.ir
In the context of pyrazole synthesis, sonication is particularly effective for the cyclization step. The reaction of a β-ketonitrile with hydrazine hydrate, a cornerstone of 5-aminopyrazole synthesis, can be significantly accelerated under ultrasonic irradiation. researchgate.net This method offers several advantages over conventional heating:
Reduced Reaction Times: Reactions that might take several hours under reflux can often be completed in minutes.
Higher Yields: The enhanced energy transfer can lead to more efficient conversion of reactants to products.
Milder Conditions: Sonication often allows reactions to proceed at lower ambient temperatures, which can prevent the degradation of sensitive functional groups.
Environmental Benefits: Reduced energy consumption and shorter reaction times contribute to a more sustainable synthetic process. jocpr.com
This technique has been successfully applied to one-pot, multi-component reactions for synthesizing various heterocyclic systems, demonstrating its broad utility in modern organic synthesis. kashanu.ac.irmdpi.com
Synthesis of Substituted this compound Derivatives
Once the core this compound scaffold is obtained, it can be further modified to create a library of derivatives. Functionalization can occur at the pyrazole ring itself or, less commonly, at the aminophenyl moiety.
The pyrazole ring of this compound contains several reactive sites suitable for further chemical modification. The exocyclic 5-amino group and the endocyclic N1-H are nucleophilic, while the C4 position can be functionalized, often through an electrophilic substitution pathway if starting from a precursor without a C4 substituent.
A significant strategy for derivatization involves the reaction of the 5-amino group and the N1 nitrogen with 1,3-bielectrophiles to form fused heterocyclic systems. A prominent example is the synthesis of pyrazolo[1,5-a]pyrimidines. nih.gov This is achieved by reacting 5-aminopyrazoles with β-dicarbonyl compounds like acetylacetone (B45752) or with β-ketoesters. mdpi.comnih.gov The reaction proceeds via condensation, where the more nucleophilic exocyclic 5-amino group attacks one of the carbonyls, followed by cyclization involving the N1 nitrogen and the second carbonyl group, ultimately forming a stable, fused aromatic system. researchgate.net
Another important functionalization involves introducing substituents at the C4 position. This is often accomplished by starting with a pyrazole precursor that already contains a handle at C4, such as a carboxylic acid group. For example, 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid can be activated and subsequently reacted with organometallic reagents. acs.org Treatment with a substituted phenylmagnesium bromide (a Grignard reagent) allows for the synthesis of a variety of (5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl)(phenyl)methanone derivatives. acs.orgnih.gov This method was instrumental in the development of the p38 MAP kinase inhibitor RO3201195. nih.gov
Table 2: Examples of Functionalization at the Pyrazole Ring
| Reagent(s) | Position(s) Functionalized | Resulting Structure | Reference |
|---|---|---|---|
| Acetylacetone | N1 and 5-NH₂ | Fused Pyrazolo[1,5-a]pyrimidine (B1248293) ring | mdpi.com |
| Phenylmagnesium bromide | C4 (from carboxylic acid precursor) | C4-benzoyl group | acs.org |
| 2-(4-methoxybenzylidene)malononitrile | N1 and 5-NH₂ | Fused Pyrazolo[1,5-a]pyrimidine ring | mdpi.com |
Direct chemical modification of the 4-fluorophenyl ring after the pyrazole has been formed is a less common strategy for creating derivatives. The N-phenyl ring in N-arylpyrazoles is generally electron-deficient due to the electron-withdrawing nature of the pyrazole ring, making it less susceptible to standard electrophilic aromatic substitution reactions like nitration or further halogenation.
While challenging, such modifications are not impossible. For instance, nitration of N-phenylpyrazole systems has been reported, which could potentially be followed by reduction to introduce an amino group or other functionalities. researchgate.net However, controlling the regioselectivity of such reactions can be difficult, and the harsh conditions required might compromise the integrity of the pyrazole core.
A more practical and widely used approach to synthesize derivatives with a modified phenyl ring is to start the synthesis with a differently substituted phenylhydrazine. By beginning with precursors such as 4-fluoro-2-nitrophenylhydrazine (B8356193) or 3-chloro-4-fluorophenylhydrazine, a wide variety of substituents can be incorporated into the final molecular structure from the outset. This approach avoids the potential complications of post-synthesis modification and allows for the reliable and predictable creation of diverse analogues.
Optimization of Synthetic Pathways and Reaction Conditions
A primary route for the synthesis of 5-aminopyrazoles involves the condensation of β-ketonitriles with hydrazine derivatives. beilstein-journals.org The optimization of this fundamental pathway, as well as the development of novel synthetic routes, has been a significant area of investigation. Modern approaches, such as one-pot, multi-component reactions, are favored for their high atom economy and procedural simplicity. nih.govjsynthchem.com
Detailed Research Findings
Systematic studies have been conducted to determine the optimal conditions for synthesizing the aminopyrazole core structure. These investigations involve the careful screening of catalysts, solvents, and energy inputs to maximize product yield and purity.
Catalyst and Solvent Selection: The choice of catalyst and solvent is critical in directing the reaction pathway and influencing its rate and outcome. Acid catalysts are often employed in cyclization reactions to furnish pyrazole derivatives. beilstein-journals.org An extensive survey of catalysts and solvents for a three-component reaction to produce pyrazolo[3,4-b]pyridine derivatives identified 0.2 equivalents of iron(III) chloride (FeCl₃) in ethanol as the optimal combination, resulting in high yields. nih.govbeilstein-journals.org For other related syntheses, a combination of p-toluenesulfonic acid (p-TSA) in water has proven effective. nih.gov
Recent advancements have focused on green chemistry principles, utilizing water as a solvent and developing recoverable catalysts. One study optimized a three-component synthesis of 5-aminopyrazole-4-carbonitriles using a magnetic guanidine (B92328) nanocatalyst. The ideal conditions were found to be a low catalyst loading in water at a moderate temperature, which allows for high yields and easy catalyst recovery. jsynthchem.com
Table 1: Optimization of Catalyst and Solvent in Multi-Component Syntheses of Aminopyrazole Analogs
| Catalyst | Solvent | Key Findings | Reference |
|---|---|---|---|
| FeCl₃ (0.2 equiv.) | Ethanol | Identified as optimal for yielding o-hydroxyphenylpyrazolo[3,4-b]pyridine derivatives in 89% yield. | nih.govbeilstein-journals.org |
| p-TSA | Water | Provided excellent yields for spiro[indoline-3,4'-pyrazolo[3,4-b]pyridine] synthesis at 60 °C. | nih.gov |
| Fe₃O₄@SiO₂-NH₂@TCT-Guanidine | Water | Determined as the optimal system for the synthesis of 5-aminopyrazole-4-carbonitriles, highlighting a green chemistry approach. | jsynthchem.com |
| None (Catalyst-free) | Acetic Acid / Acetonitrile | Reaction conditions were optimized by adjusting the solvent ratio to achieve product exclusivity. | nih.gov |
Temperature and Energy Source Optimization: Reaction temperature and the method of heating significantly impact reaction kinetics. While conventional heating methods are common, alternative energy sources like microwave irradiation and ultrasound have been shown to dramatically reduce reaction times and, in some cases, improve yields. nih.govresearchgate.net For instance, a microwave-assisted, one-pot, three-component reaction for a pyrazoline synthesis was completed in just 2 minutes at 180 W. mdpi.com In another optimized procedure, a reaction temperature of 85 °C for 1.5 hours was found to be optimal for the synthesis of N-substituted pyrazoles. nih.gov The optimal temperature for a magnetic nanocatalyst-driven synthesis was determined to be 70 °C. jsynthchem.com
The synthesis of a specific analog, 4-(4-Fluorophenyl)-1-(4-nitrophenyl)-3-(pyridin-4-yl)-1H-pyrazol-5-amine, involves a carefully controlled temperature sequence, starting with the dropwise addition of a reagent at a very low temperature (195 K or -78 °C) followed by gradual warming to room temperature, demonstrating the importance of precise temperature control for complex syntheses. nih.gov
Table 2: Effect of Reaction Conditions on Synthesis of Pyrazole Analogs
| Energy Source | Temperature | Reaction Time | Key Outcome | Reference |
|---|---|---|---|---|
| Microwave Irradiation | N/A (180 W) | 2 minutes | Rapid synthesis of a fluorinated pyrazoline intermediate. | mdpi.com |
| Conventional Heating | 85 °C | 1.5 hours | Optimized conditions for the synthesis of various 1-substituted pyrazoles. | nih.gov |
| Conventional Heating | 70 °C | Not Specified | Optimal temperature for a nanocatalyst-mediated reaction in water. | jsynthchem.com |
| Ultrasound Irradiation | 60 °C | 6 hours | Effective conditions for a three-component synthesis in water. | nih.gov |
| Conventional Cooling/Heating | 195 K to 293 K (-78 °C to 20 °C) | > 1 hour | Required precise temperature ramping for the synthesis of a complex aminopyrazole. | nih.gov |
The optimization of these reaction parameters is an ongoing process in synthetic chemistry, aiming to develop more robust, efficient, and environmentally benign methods for producing this compound and related compounds.
Structural Analysis and Crystallography
Single-Crystal X-ray Diffraction Studies of 4-(4-Fluorophenyl)-1H-pyrazol-5-amine Derivatives
For instance, the crystal structure of 4-(4-Fluorophenyl)-1-(4-nitrophenyl)-3-(pyridin-4-yl)-1H-pyrazol-5-amine has been determined, revealing a triclinic crystal system. nih.gov Similarly, detailed crystallographic data is available for related compounds such as 4-[5-Amino-4-(4-fluorophenyl)-3-(pyridin-4-yl)-1H-pyrazol-1-yl]benzonitrile. nih.gov These analyses provide precise bond lengths, bond angles, and the unit cell parameters that define the crystal lattice.
Below is a summary of the crystallographic data for a representative derivative.
| Parameter | 4-(4-Fluorophenyl)-1-(4-nitrophenyl)-3-(pyridin-4-yl)-1H-pyrazol-5-amine nih.gov |
|---|---|
| Chemical Formula | C₂₀H₁₄FN₅O₂ |
| Molecular Weight (Mr) | 375.36 |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 8.5088 (14) |
| b (Å) | 9.8797 (11) |
| c (Å) | 10.4264 (14) |
| α (°) | 79.906 (10) |
| β (°) | 78.764 (10) |
| γ (°) | 86.245 (9) |
| Volume (V) (ų) | 845.9 (2) |
| Z | 2 |
| Temperature (K) | 193 |
Molecular Conformation and Dihedral Angles within the Pyrazole (B372694) System
X-ray diffraction studies provide precise measurements of these dihedral angles. For example:
In 4-(4-Fluorophenyl)-1-(4-nitrophenyl)-3-(pyridin-4-yl)-1H-pyrazol-5-amine, the pyrazole ring forms dihedral angles of 59.3°, 25.6°, and 46.0° with the 4-fluorophenyl, pyridine (B92270), and nitrophenyl rings, respectively. nih.gov
For 4-[5-Amino-4-(4-fluorophenyl)-3-(pyridin-4-yl)-1H-pyrazol-1-yl]benzonitrile, the corresponding dihedral angles between the pyrazole ring and the 4-fluorophenyl, pyridine, and benzonitrile rings are 38.0°, 40.0°, and 28.5°. nih.govresearchgate.net
In the case of 4-(4-Fluorophenyl)-1-phenyl-3-(pyridin-4-yl)-1H-pyrazol-5-amine, the pyrazole ring is twisted with respect to the 4-fluorophenyl, pyridine, and phenyl rings by 43.51°, 39.95°, and 32.23°, respectively. nih.gov
These variations in dihedral angles highlight the conformational flexibility of the pyrazole system and the significant influence of different substituents on the molecule's three-dimensional shape.
| Compound | Ring 1 | Ring 2 | Dihedral Angle (°) | Reference |
|---|---|---|---|---|
| 4-(4-Fluorophenyl)-1-(4-nitrophenyl)-3-(pyridin-4-yl)-1H-pyrazol-5-amine | Pyrazole | 4-Fluorophenyl | 59.3 (2) | nih.gov |
| Pyrazole | Pyridine | 25.6 (2) | nih.gov | |
| Pyrazole | Nitrophenyl | 46.0 (2) | nih.gov | |
| 4-[5-Amino-4-(4-fluorophenyl)-3-(pyridin-4-yl)-1H-pyrazol-1-yl]benzonitrile | Pyrazole | 4-Fluorophenyl | 38.0 (1) | nih.gov |
| Pyrazole | Pyridine | 40.0 (1) | nih.gov | |
| Pyrazole | Benzonitrile | 28.5 (1) | nih.gov | |
| 4-(4-Fluorophenyl)-1-phenyl-3-(pyridin-4-yl)-1H-pyrazol-5-amine | Pyrazole | 4-Fluorophenyl | 43.51 (6) | nih.gov |
| Pyrazole | Pyridine | 39.95 (6) | nih.gov | |
| Pyrazole | Phenyl | 32.23 (6) | nih.gov |
Intermolecular Interactions and Crystal Packing Motifs
The arrangement of molecules in a crystal, known as crystal packing, is directed by a variety of intermolecular interactions. In pyrazole derivatives, hydrogen bonds are particularly important, often acting as the primary organizing force in the formation of supramolecular structures. nih.govcardiff.ac.uk The unique structure of 1H-pyrazoles, featuring both a hydrogen bond donor (the pyrrole-type N1-H) and a hydrogen bond acceptor (the pyridine-type N2), makes them versatile building blocks for crystal engineering. nih.gov
The 5-amino group on the pyrazole ring is a key functional group, acting as a hydrogen bond donor that significantly influences the crystal packing. This group frequently forms intermolecular hydrogen bonds with nitrogen or oxygen atoms on adjacent molecules, leading to the formation of extended networks. nih.govnih.govnih.gov
For example, in the crystal structure of 4-(4-Fluorophenyl)-1-(4-nitrophenyl)-3-(pyridin-4-yl)-1H-pyrazol-5-amine, the amino group donates hydrogen bonds to a nitrogen atom of a pyridine ring and an oxygen atom of a nitro group on two different neighboring molecules. nih.gov These N—H⋯N and N—H⋯O interactions create a two-dimensional network. nih.gov Similarly, the amino group in 4-[5-Amino-4-(4-fluorophenyl)-3-(pyridin-4-yl)-1H-pyrazol-1-yl]benzonitrile forms two distinct N—H⋯N hydrogen bonds, one to a pyridine nitrogen and another to a nitrile nitrogen, also resulting in a 2D network. nih.govresearchgate.net
| Compound | Donor-H···Acceptor | H···A Distance (Å) | D···A Distance (Å) | D-H···A Angle (°) | Reference |
|---|---|---|---|---|---|
| 4-(4-Fluorophenyl)-1-(4-nitrophenyl)-3-(pyridin-4-yl)-1H-pyrazol-5-amine | N—H···O | 2.29 | 3.149 | 158 | nih.gov |
| N—H···N | 2.19 | 2.985 | 151 | nih.gov | |
| 4-[5-Amino-4-(4-fluorophenyl)-3-(pyridin-4-yl)-1H-pyrazol-1-yl]benzonitrile | N—H···N | 2.14 | 2.938 | 150 | nih.gov |
| N—H···N | 2.58 | 3.292 | 141 | nih.gov | |
| 4-(4-Fluorophenyl)-1-phenyl-3-(pyridin-4-yl)-1H-pyrazol-5-amine | N—H···N | 2.18 | 2.9866 | 158 | nih.gov |
| N—H···F | 2.44 | 3.0631 | 130 | nih.gov |
The incorporation of fluorine into organic molecules can significantly alter their physical, chemical, and biological properties. researchgate.net This is due to fluorine's unique characteristics, such as its high electronegativity, small van der Waals radius, and ability to form weak hydrogen bonds. researchgate.netolemiss.edu In the context of supramolecular chemistry, the fluorine atom can act as a weak hydrogen bond acceptor, influencing crystal packing.
Biological Activities and Pharmacological Applications
Medicinal Chemistry Investigations
In the field of medicinal chemistry, the unique structural features of this pyrazole (B372694) derivative, particularly the fluorophenyl group, have been exploited to develop targeted therapies. chemimpex.com Researchers have synthesized and evaluated numerous analogues, leading to the discovery of compounds with significant therapeutic potential.
Derivatives of 4-(4-Fluorophenyl)-1H-pyrazol-5-amine have been identified as potent anti-inflammatory agents. nih.gov A notable example is S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone, also known as RO3201195, which emerged from high-throughput screening as a highly selective inhibitor of p38 MAP kinase, a key enzyme in the inflammatory cascade. nih.gov The anti-inflammatory properties are linked to the inhibition of pro-inflammatory cytokine production, such as Interleukin-1 (IL-1), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-alpha). nih.gov The pyrazole scaffold is central to the development of these anti-inflammatory compounds. chemimpex.comnih.gov
The pyrazole nucleus is a well-established pharmacophore in the design of analgesic agents. Compounds based on the this compound structure are recognized for their potential to alleviate pain. chemimpex.comchemimpex.com The chemical modification of pyrazole structures, sometimes in combination with other heterocyclic fragments like 1,2,4-triazole, has been explored to develop new compounds with potential analgesic properties. zsmu.edu.ua This line of research aims to create effective analgesics with fewer side effects than existing medications. zsmu.edu.ua
The antiproliferative properties of pyrazole derivatives have positioned them as significant candidates in cancer research. srrjournals.comdntb.gov.ua Structural modifications to the this compound core have led to compounds with potent anticancer activity. srrjournals.comnih.gov For instance, a regioisomeric switch from a 3-(4-fluorophenyl)-4-(pyridin-4-yl) scaffold to a 4-(4-fluorophenyl)-3-(pyridin-4-yl) arrangement was shown to completely alter the inhibitory profile from p38α MAP kinase to kinases more relevant in oncology. nih.gov Various pyrazole derivatives have demonstrated significant antiproliferative activity against a range of cancer cell lines, including leukemia, lung, and breast cancer. nih.govsrrjournals.com These compounds often work by inhibiting enzymes that promote cell division or by inducing apoptosis (programmed cell death). srrjournals.com
Table 1: Antiproliferative Activity of Selected Pyrazole Derivatives
| Compound Class | Cancer Cell Line | Activity | Reference |
|---|---|---|---|
| Benzofuropyrazole Derivative | Leukemia (K562) | Highly Active (GI50 = 0.021 µM) | srrjournals.com |
| Benzofuropyrazole Derivative | Lung Tumor (A549) | Highly Active (GI50 = 0.69 µM) | srrjournals.com |
| Thiazolyl-pyrazoline Derivative | Breast Cancer (MCF-7) | Significant (IC50 = 0.07 µM) | srrjournals.com |
| Pyrazole-THC Derivative | Breast Cancer (MCF-7) | Promising (IC50 = 5.8 µM) | srrjournals.com |
| Pyrazole Oxime Derivative | Colon Cancer (HCT-116) | Active (IC50 < 8.50 µM) | researchgate.net |
The this compound scaffold has proven to be a versatile template for designing potent enzyme inhibitors. chemimpex.com Research has focused on its ability to interact with and block the active sites of various enzymes implicated in disease.
A significant area of investigation has been the inhibition of p38 mitogen-activated protein (MAP) kinase. nih.govijmphs.com This serine/threonine kinase is a crucial component of cellular signaling pathways that respond to inflammatory cytokines and stress. drugbank.com Derivatives of 5-amino-1-(4-fluorophenyl)-1H-pyrazole have been synthesized and optimized as highly selective inhibitors of p38 MAP kinase. nih.gov The compound RO3201195, for example, was identified as an orally bioavailable and highly selective p38 inhibitor that advanced to Phase I clinical trials. nih.gov The inhibitory activity of these compounds against p38α MAP kinase makes them attractive candidates for treating inflammatory diseases. nih.govijmphs.com
Table 2: p38α MAP Kinase Inhibitory Activity of Selected Compounds
| Compound Type | IC50 Value | Reference |
|---|---|---|
| Trisubstituted imidazole (B134444) derivative | 27.6 nM | ijmphs.com |
| Trisubstituted imidazole derivative | 28 nM | ijmphs.com |
| Trisubstituted imidazole derivative | 31 nM | ijmphs.com |
| Pyrazolopyrimidine-4-amine derivative | 2.53 times more potent than Sorafenib | ijmphs.com |
| Pyrazolopyrimidine-4-amine derivative | 2.27 times more potent than Sorafenib | ijmphs.com |
X-ray crystallography studies have provided detailed insights into how these inhibitors interact with their target enzymes. For inhibitors of p38α MAP kinase derived from the 5-aminopyrazole series, a unique binding motif has been identified. nih.govacs.org These inhibitors bind within the ATP-binding pocket of the unphosphorylated enzyme. nih.gov
A critical interaction for selectivity is a novel hydrogen bond formed between the exocyclic amine (NH2 group) of the aminopyrazole inhibitor and the side chain alcohol of the threonine 106 residue in the p38 enzyme. nih.govacs.org This specific hydrogen bond had not been previously reported for other p38 inhibitors and is believed to be a key contributor to the high selectivity of this compound class for p38 over other kinases. nih.gov Additionally, another hydrogen bond is observed between the benzoyl oxygen of the inhibitor and the main chain NH of methionine 109, a common interaction for ATP-competitive p38 inhibitors. acs.org This detailed structural information has been instrumental in optimizing the potency and physicochemical properties of these inhibitors. nih.gov
Enzyme Inhibition Studies
Carbonic Anhydrase Inhibition (Derivatives)
Derivatives of pyrazole, particularly those incorporating benzenesulfonamide (B165840) moieties, have been synthesized and investigated as inhibitors of human carbonic anhydrase (hCA) isoforms. researchgate.netnih.gov Carbonic anhydrases are metalloenzymes that play crucial roles in various physiological processes, and their inhibition is a target for treating diseases like glaucoma and epilepsy. nih.gov
Research has shown that 1,3,5-trisubstituted-pyrazoline benzenesulfonamides exhibit inhibitory effects on cytosolic isoforms hCA I and hCA II. wikipedia.org For instance, a derivative featuring a fluorine substituent was identified as a lead compound for further studies due to its low Ki value against these isoforms. wikipedia.org Similarly, other pyrazole-based benzene (B151609) sulfonamide derivatives have demonstrated potent, submicromolar inhibition against hCAII, hCAIX, and hCAXII. nih.gov The inhibitory activity is often attributed to the sulfonamide group binding to the zinc ion in the enzyme's active site.
Table 1: Carbonic Anhydrase Inhibition by Pyrazole Derivatives Below is a summary of the inhibitory activity of selected pyrazole sulfonamide derivatives against different human carbonic anhydrase (hCA) isoforms.
| Compound Type | Target Isoform | Inhibition Constant (Ki) or IC50 | Reference |
| 4-(3-(4-Fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide | hCA I | 316.7 ± 9.6 nM (Ki) | wikipedia.org |
| 4-(3-(4-Fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide | hCA II | 412.5 ± 115.4 nM (Ki) | wikipedia.org |
| Pyrazole-based benzene sulfonamide (Compound 4k) | hCA II | 0.24 ± 0.18 µM (IC50) | nih.gov |
| Pyrazole-based benzene sulfonamide (Compound 4j) | hCA IX | 0.15 ± 0.07 µM (IC50) | nih.gov |
| Pyrazole-based benzene sulfonamide (Compound 4g) | hCA XII | 0.12 ± 0.07 µM (IC50) | nih.gov |
Receptor Binding Profiling
Derivatives of this compound have been identified as highly selective inhibitors of specific protein kinases. A notable example is S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone, which was discovered to be a potent and orally bioavailable inhibitor of p38 MAP kinase. X-ray crystallography revealed that this compound binds to the ATP binding pocket of the kinase. A unique hydrogen bond between the exocyclic amine of the inhibitor and the amino acid threonine 106 is thought to be a key contributor to its high selectivity for p38.
Furthermore, the substitution pattern on the pyrazole ring is critical for determining the target profile. A regioisomeric switch from a 3-(4-fluorophenyl)-4-(pyridin-4-yl) arrangement to a 4-(4-fluorophenyl)-3-(pyridin-4-yl) structure was shown to completely change the inhibitory profile from p38α MAP kinase to other kinases relevant in cancer research. In silico studies have also explored the potential of other fluorinated pyrazole derivatives, such as 5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole, showing a strong binding affinity for the human estrogen alpha receptor (ERα) in molecular docking simulations.
Antimicrobial and Antibacterial Activities
The pyrazole scaffold is a cornerstone in the development of compounds with potent antibacterial properties. Specifically, derivatives featuring a 4-fluorophenyl substitution have shown significant activity against various Gram-positive bacteria. Some of these novel pyrazole derivatives act as fatty acid biosynthesis inhibitors and have demonstrated minimum inhibitory concentrations (MIC) as low as 0.5 μg/mL.
Other research into novel pyrazole analogues has identified compounds with substantial activity against both Gram-negative and Gram-positive bacteria. For example, one synthesized derivative showed exceptional activity against Escherichia coli with an MIC of 0.25 μg/mL, which was more potent than the standard ciprofloxacin. Another compound was highly active against Streptococcus epidermidis, also with an MIC of 0.25 μg/mL.
Table 2: Antibacterial Activity of Selected Pyrazole Derivatives This table presents the Minimum Inhibitory Concentration (MIC) values for representative pyrazole compounds against specific bacterial strains.
| Compound/Derivative Class | Bacterial Strain | MIC Value | Reference |
| 4-Fluorophenyl substituted pyrazole derivatives | Gram-positive bacteria | As low as 0.5 µg/mL | |
| Pyrazole Derivative (Compound 3) | Escherichia coli (Gram-) | 0.25 µg/mL | |
| Pyrazole Derivative (Compound 4) | Streptococcus epidermidis (Gram+) | 0.25 µg/mL |
Anticonvulsant Properties (Relevant Pyrazole Derivatives)
The pyrazole ring is a recognized scaffold in the search for new anticonvulsant drugs. Various derivatives have demonstrated promising anticonvulsant properties in established animal models, such as the maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (scPTZ) assays. While traditional antiepileptic drugs can have limiting side effects, certain pyrazole-based compounds have shown significant potency, sometimes comparable to standard drugs like phenytoin (B1677684) sodium, with potentially fewer sedative effects. The broad applicability of the pyrazole structure allows for diverse substitutions, making it a valuable template for developing novel central nervous system agents.
Diuretic Potential of Related Compounds
The diverse pharmacological profile of pyrazole derivatives includes diuretic activity. While extensive research on this specific property is not as common as for other activities, the pyrazole nucleus is found in compounds investigated for various cardiovascular effects. Diuretics are a cornerstone in the management of hypertension. Related research on pyrazole derivatives has demonstrated antihypertensive effects in animal models, such as spontaneously hypertensive rats. These effects are often linked to mechanisms that influence the cardiovascular and renal systems, suggesting a basis for the diuretic potential observed in this class of compounds.
Agrochemical Applications
Beyond pharmaceuticals, pyrazole derivatives, including this compound, are valuable in the agricultural sector. The pyrazole chemical class has been successfully incorporated into a range of commercial agrochemicals.
Development of Crop Protection Agents
This compound serves as an intermediate in the formulation of agrochemicals designed for pest control and crop protection. The broader pyrazole class is significant in the development of herbicides, fungicides, and insecticides.
Herbicides: Certain 4-benzoylpyrazole (B1253644) derivatives function as inhibitors of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). This inhibition disrupts carotenoid biosynthesis in weeds, leading to chlorosis (bleaching) and eventual plant death.
Fungicides: Pyrazole-based compounds are used as respiration inhibitors in fungi, effectively controlling fungal diseases on crops.
Insecticides: A major class of pyrazole insecticides, known as fiproles, act as chloride channel blockers, disrupting the central nervous system of insects.
The versatility and efficacy of the pyrazole motif continue to make it a focus of research for discovering new and effective crop protection agents.
Pest Control Solutions
Derivatives of this compound have demonstrated notable potential in the development of novel pest control agents, exhibiting insecticidal, fungicidal, and herbicidal properties. The introduction of a fluorophenyl group into the pyrazole structure is a key factor in enhancing the biological activity of these compounds. chemimpex.com
Insecticidal Activity:
Research into the insecticidal properties of pyrazole derivatives has shown promising results. A study on 5-amino-1-aryl-1H-pyrazole-4-carbonitriles, which are structurally related to this compound, revealed their efficacy against the tomato leafminer, Tuta absoluta. One of the tested compounds, 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile, demonstrated significant insecticidal activity. nih.gov
| Compound | Target Pest | Efficacy |
| 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile | Tuta absoluta larvae | 75% mortality after 48 hours |
| 5-amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-1H-pyrazole-4-carbonitrile | Tuta absoluta larvae | 60% mortality after 48 hours |
| Fipronil (Control) | Tuta absoluta larvae | 100% mortality after 48 hours |
These findings suggest that aminopyrazole derivatives containing a fluorophenyl group could serve as leads for the development of new insecticides. nih.gov
Fungicidal Activity:
Fluorinated pyrazole derivatives have also been investigated for their antifungal properties against various phytopathogenic fungi. A study on fluorinated 4,5-dihydro-1H-pyrazole derivatives showed moderate to good activity against several fungal species. rsc.org
| Compound | Target Fungi | Inhibition (%) |
| 2-chlorophenyl derivative (H9) | Sclerotinia sclerotiorum | 43.07% |
| 2,5-dimethoxyphenyl derivative (H7) | Sclerotinia sclerotiorum | 42.23% |
| 2-chlorophenyl derivative (H9) | Fusarium culmorum | 46.75% |
These results indicate the potential of fluorophenyl pyrazole compounds in managing fungal diseases in crops. rsc.org
Herbicidal Activity:
The herbicidal potential of pyrazole derivatives has been another area of active research. A study on novel 4-amino-6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic acids demonstrated significant inhibitory effects on the root growth of various weeds. mdpi.com
| Compound | Target Weed | Inhibition of Root Growth (%) | Concentration |
| S202 | Arabidopsis thaliana | 78.4% | 0.5 µmol/L |
| Florpyrauxifen (Control) | Arabidopsis thaliana | 33.8% | 0.5 µmol/L |
| 28 compounds | Brassica napus | >80% | 250 µM |
| 10 compounds | Amaranthus retroflexus L | 100% | - |
The study highlighted that the position of substituents on the phenyl ring influences the herbicidal activity. mdpi.com
Diagnostic Applications and Biomarker Detection
The unique structural features of this compound and its derivatives have led to their investigation in the field of diagnostics, particularly for the detection of specific biomarkers. chemimpex.com The pyrazole scaffold is a versatile platform for the design of fluorescent probes and sensors. nih.gov
While direct applications of this compound in commercially available diagnostic assays are not yet established, the broader class of pyrazole derivatives has shown significant promise. For instance, pyrazole-based fluorescent sensors have been developed for the detection of various metal ions, which can act as biomarkers for certain diseases. researchgate.netossila.com
The development of fluorescent probes for the detection and imaging of cancer biomarkers is an active area of research. mdpi.com Organic small-molecule fluorescent probes are widely utilized for their ability to provide real-time visualization in biological systems. mdpi.com The pyrazole core, due to its electronic properties and biocompatibility, is a suitable scaffold for designing such probes. nih.gov
Research has shown that compounds with a vicinal 4-fluorophenyl/pyridin-4-yl system connected to a pyrazole core have been investigated as potential inhibitors of p38α MAP kinase, a key biomarker in inflammatory diseases and cancer. rsc.orgnih.gov This indicates the potential of fluorophenyl pyrazole amines in developing targeted probes for disease-relevant kinases.
Exploration in Material Science
The compound this compound and its analogs are also being explored for their potential in material science. evitachem.com The presence of the pyrazole ring and the fluorophenyl group can impart desirable properties to polymers and other materials, such as enhanced thermal and chemical stability. evitachem.com
One area of investigation is the synthesis of novel polymers. While specific polymers derived directly from this compound are not extensively documented, the synthesis of fluorinated poly(pyrazole) ligands has been reported. These materials exhibit interesting optical and dielectric properties. A study on fluorinated bis(pyrazoles) showed that the degree of fluorination influences the planarity of the molecules and their supramolecular arrangement in the crystal structure. Notably, the absorption and fluorescence emission properties were only slightly affected by the degree of fluorination. rsc.org
Furthermore, pyrazoline-based materials have been investigated for their applications in organic light-emitting diodes (OLEDs). researchgate.net These materials can exhibit excellent luminescent properties. researchgate.net A study on an exciplex system for deep-blue OLEDs utilized a compound containing bis(4-fluorophenyl)amine (B3260371) groups, highlighting the potential role of fluorophenyl amine moieties in the development of advanced optical materials. nih.gov
The synthesis of coordination polymers based on pyrazole derivatives is another promising area. These materials can have diverse structures and potential applications in gas adsorption and molecular electronic devices. researchgate.net
Structure Activity Relationship Sar Studies
Impact of Substituents on Biological Potency and Selectivity
The nature and position of substituents on the pyrazole (B372694) core and its associated phenyl rings significantly influence the biological potency and selectivity of this class of compounds. Research has shown that the physicochemical properties of these substituents are key determinants of their therapeutic effects, such as anticancer and anti-inflammatory activities. mdpi.com
For instance, in a series of pyrazole derivatives tested for EGFR tyrosine kinase inhibition, the presence of a trifluoromethyl group at the para position of the phenyl ring resulted in the most potent anticancer activity. mdpi.com This suggests that strong electron-withdrawing groups can enhance potency. Similarly, SAR studies on 5-amino-1H-pyrazole-4-carboxamides as anti-tubercular agents indicated that electron-withdrawing substituents on the phenyl rings were beneficial for antibacterial activity, whereas electron-donating groups led to a significant decrease in potency. mdpi.com
In the context of anti-inflammatory activity, the substitution pattern also plays a critical role. For example, in a series of thiazolidindione- and pyrazoline-substituted pyrazoles, compounds bearing a methoxy (B1213986) substituent demonstrated excellent and selective inhibitory activity against COX-2. mdpi.com The position of the substituent is also crucial; for example, some studies have found that the absence of substitution on the aryl entity can lead to the highest anti-inflammatory profile in certain pyrazole derivatives. mdpi.com
The following table summarizes the impact of different substituents on the biological activity of pyrazole derivatives based on various studies.
| Compound Series | Substituent | Position | Observed Effect | Biological Activity |
| Pyrazole Derivatives | Trifluoromethyl | para on Phenyl ring | Most potent activity | Anticancer (EGFR Tyrosine Kinase) |
| 5-amino-1H-pyrazole-4-carboxamides | Electron-withdrawing groups | Phenyl rings | Beneficial for activity | Anti-tubercular |
| 5-amino-1H-pyrazole-4-carboxamides | Electron-donating groups | Phenyl rings | Remarkable reduction in potency | Anti-tubercular |
| Thiazolidindione-substituted pyrazoles | Methoxy | Not specified | Excellent activity and high selectivity | Anti-inflammatory (COX-2 inhibition) |
| Pyrazoline-substituted pyrazoles | Methoxy | Not specified | Highest potent inhibitory activity | Anti-inflammatory (COX-2 inhibition) |
Role of the Fluorophenyl Moiety in Enhancing Biological Activity
The 4-fluorophenyl group is a common and important feature in many biologically active pyrazole derivatives, including 4-(4-Fluorophenyl)-1H-pyrazol-5-amine. chemimpex.com The fluorine atom, owing to its high electronegativity and small size, can significantly alter the physicochemical properties of the molecule, such as lipophilicity, metabolic stability, and binding interactions with biological targets. mdpi.com
The C-F bond is more stable than a C-H bond, and the introduction of a fluorine atom can block sites of metabolism, thereby increasing the metabolic stability and bioavailability of the compound. mdpi.com This is a key reason for the prevalence of fluorinated compounds in medicinal chemistry. For example, the well-known anti-inflammatory drug Celecoxib contains a fluorine substitution to enhance its metabolic stability. mdpi.com
Furthermore, fluorine substitution can increase the binding affinity of a ligand to its protein target. mdpi.com The fluorine atom can participate in various non-covalent interactions, including hydrogen bonds and halogen bonds, which can strengthen the ligand-protein complex. The unique properties of the fluorophenyl group make it a valuable component in the design of targeted therapies. chemimpex.com The presence of this moiety in this compound makes it a key building block for the synthesis of various bioactive molecules with potential anti-inflammatory and analgesic properties. chemimpex.com
Regioisomeric Effects on Inhibitory Profiles
Regioisomerism, which refers to the different possible spatial arrangements of substituents on a molecule, can have a profound impact on the biological activity and inhibitory profile of pyrazole derivatives. Even a subtle change in the position of a substituent can lead to a completely different interaction with the target protein, resulting in a switch of therapeutic activity.
A notable example involves the regioisomeric switch between 3-(4-fluorophenyl)-4-(pyridin-4-yl)-1-(aryl)-1H-pyrazol-5-amine and 4-(4-fluorophenyl)-3-(pyridin-4-yl)-1-(aryl)-1H-pyrazol-5-amine. This seemingly minor change from a 3,4-disubstituted pyrazole to a 4,3-disubstituted pyrazole resulted in a complete alteration of the inhibitory profile. The former series of compounds were inhibitors of p38α MAP kinase, while the latter series, which includes the core structure related to the subject compound, exhibited inhibitory activity against kinases relevant to cancer. nih.gov This demonstrates that the precise arrangement of the fluorophenyl and other aryl groups on the pyrazole ring is a critical determinant of target selectivity.
The table below illustrates the dramatic effect of regioisomerism on the inhibitory profile of pyrazol-5-amine derivatives.
| Regioisomer | Inhibitory Profile |
| 3-(4-fluorophenyl)-4-(pyridin-4-yl)-1-(aryl)-1H-pyrazol-5-amine | p38α MAP kinase inhibitors |
| 4-(4-fluorophenyl)-3-(pyridin-4-yl)-1-(aryl)-1H-pyrazol-5-amine | Kinase inhibitors relevant in cancer |
Conformational Determinants of Biological Function
The following table presents the dihedral angles between the pyrazole ring and its substituents in a representative crystal structure.
| Ring System | Dihedral Angle with Pyrazole Ring |
| 4-Fluorophenyl | 59.3 (2)° |
| Pyridine (B92270) | 25.6 (2)° |
| Nitrophenyl | 46.0 (2)° |
Furthermore, intermolecular interactions, such as hydrogen bonds, play a significant role in the crystal packing and can also be indicative of the types of interactions that occur in a protein binding pocket. In the same crystal structure, the amino group at the 5-position of the pyrazole ring acts as a hydrogen bond donor, forming intermolecular hydrogen bonds with the nitrogen atom of the pyridine ring and an oxygen atom of the nitro group of adjacent molecules. nih.gov These interactions create a two-dimensional network and highlight the importance of the 5-amino group in forming key interactions that can contribute to biological activity. A study on a series of 5-amino-N-phenyl-1H-pyrazol-4-yl-3-phenylmethanones as p38 MAP kinase inhibitors found that a unique hydrogen bond between the exocyclic amine of the inhibitor and a threonine residue in the ATP binding pocket was a likely contributor to the selectivity for p38. nih.gov
Computational Chemistry and Molecular Modeling
Molecular Docking and Ligand-Protein Interaction Studies
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is widely used to understand how a potential drug molecule (ligand) interacts with a protein target.
Research on derivatives of 4-(4-fluorophenyl)-1H-pyrazol-5-amine has demonstrated their potential to interact with various protein kinases, which are crucial targets in cancer therapy. For instance, studies on regioisomers have shown that switching the positions of substituents on the pyrazole (B372694) ring can completely change the inhibitory profile from p38α MAP kinase to other cancer-relevant kinases. nih.goviucr.org
A key finding from X-ray crystallography and docking studies on a related series of 5-amino-1-phenyl-1H-pyrazole derivatives revealed a unique hydrogen bond between the exocyclic amine of the inhibitor and the amino acid residue threonine 106 in the ATP binding pocket of p38α MAP kinase. nih.gov This specific interaction is believed to be a significant contributor to the compound's selectivity for p38. nih.gov
In other studies, different pyrazole derivatives have been docked against various protein targets, showing strong binding affinities. nih.govresearchgate.net For example, a fluorinated pyrazole, 5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole, was studied for its interaction with the human estrogen alpha receptor (ERα), a key target in breast cancer. mdpi.comsemanticscholar.org The docking results showed a strong binding affinity, comparable to the native ligand, suggesting potential as an ERα inhibitor. mdpi.comsemanticscholar.org The interactions primarily involved van der Waals and hydrophobic forces. mdpi.com
Below is a table summarizing representative molecular docking findings for various pyrazole derivatives, illustrating their potential as inhibitors of different protein targets.
| Compound/Derivative | Protein Target | Binding Affinity (kcal/mol) | Key Interacting Residues | Reference |
| 5-Amino-1-phenyl-1H-pyrazol derivative | p38α MAP Kinase | Not specified | Thr106 (H-bond) | nih.gov |
| 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole | Estrogen Receptor α (ERα) | -10.61 | Not specified (van der Waals, hydrophobic) | mdpi.comsemanticscholar.org |
| 2-(4-chlorophenyl)-5-(...)-1,3,4-thiadiazole | VEGFR-2 | -10.09 | Not specified | nih.govresearchgate.net |
| 3-(4-chlorophenyl)-N-(...)-pyrazole-4-carboxamide | CDK2 | -10.35 | Not specified | nih.gov |
This table is illustrative and compiles data from studies on various pyrazole derivatives to demonstrate the application of molecular docking.
In Silico Prediction of Biological Activities
In silico methods are used to predict the biological activities of chemical compounds based on their structure. These predictions can help prioritize which compounds to synthesize and test in the lab. For pyrazole derivatives, these studies often involve Density Functional Theory (DFT) calculations to understand the electronic properties of the molecules. nih.gov
Computational analyses can predict properties like a molecule's electron-donating or accepting power, which are crucial for its reactivity and interaction with biological targets. nih.gov For example, the presence and position of substituents like nitro groups on the pyrazole scaffold have been shown to significantly alter the electronic properties, enhancing their potential for specific biological interactions. nih.gov The unique structure of pyrazoles allows for electrophilic substitution, typically at position 4, and nucleophilic attacks at positions 3 and 5, leading to a wide diversity of structures with varied potential biological applications. nih.gov
The prediction of bioactivity is often linked to molecular docking results. A strong binding affinity in a docking simulation against a specific enzyme, such as a protein kinase or estrogen receptor, is a strong indicator of potential inhibitory activity. nih.govmdpi.com Studies have shown that pyrazole derivatives are potential inhibitors of targets like cyclin-dependent kinases (CDKs), which are vital for cell cycle regulation and are intensively studied for their implications in cancer. nih.gov
ADME Prediction (Absorption, Distribution, Metabolism, Excretion) (Relevant Derivatives)
ADME prediction is a critical step in computational drug design, assessing the "drug-likeness" of a compound. These predictions estimate how a compound will be absorbed, distributed throughout the body, metabolized by enzymes, and finally excreted. A compound with excellent biological activity in vitro may fail in clinical trials if it has poor ADME properties.
Several studies on pyrazole and related heterocyclic derivatives have utilized in silico tools like SwissADME and pkCSM to predict their pharmacokinetic properties. nih.govresearchgate.netmdpi.comnih.gov These predictions are often evaluated against established guidelines like Lipinski's Rule of Five, which helps to assess if a compound has properties that would make it a likely orally active drug in humans.
For various pyrazolo[1,5-a]pyrimidine (B1248293) derivatives, in silico studies have predicted high gastrointestinal absorption and adherence to Lipinski's rules. nih.gov Similarly, studies on other heterocyclic systems like 1,3,4-oxadiazoles and 1,2,4-triazoles have shown that newly synthesized compounds generally exhibit favorable ADME profiles, with most following Lipinski's rule and being predicted as permeable across the blood-brain barrier (BBB). mdpi.comnih.govacs.org
A key aspect of metabolism prediction is the interaction with Cytochrome P450 (CYP) enzymes, which are major players in drug metabolism. Predictions can indicate whether a compound is a substrate or an inhibitor of specific CYP isoforms (e.g., CYP2D6, CYP3A4). researchgate.net Inhibition of these enzymes can lead to adverse drug-drug interactions.
The table below summarizes typical ADME parameters predicted for pyrazole-related derivatives.
| Parameter | Predicted Property | Significance | Reference |
| Lipinski's Rule of Five | Most derivatives comply | Indicates good potential for oral bioavailability | nih.govmdpi.comnih.gov |
| Gastrointestinal (GI) Absorption | High | Suggests the compound can be effectively absorbed from the gut | nih.gov |
| Blood-Brain Barrier (BBB) Permeant | Yes (for some derivatives) | Indicates potential for activity in the central nervous system | mdpi.com |
| CYP450 Inhibition | Varies; some derivatives inhibit CYP3A4 | Important for predicting potential drug-drug interactions | researchgate.net |
| Toxicity | Predicted to be in safe toxicity classes (e.g., Class IV) | Early indication of the compound's safety profile | mdpi.comnih.gov |
This table provides a generalized summary based on ADME prediction studies conducted on various derivatives containing pyrazole or similar heterocyclic scaffolds.
Through targeted chemical modifications, the ADME properties of the this compound scaffold can be optimized. For instance, the incorporation of a 2,3-dihydroxypropoxy moiety onto the pyrazole scaffold resulted in a compound with excellent drug-like properties, including high oral bioavailability, ultimately leading to its selection for Phase I clinical trials. nih.gov
Future Research Directions and Therapeutic Potential
Design and Synthesis of Novel Analogs for Enhanced Bioactivity
The 5-aminopyrazole structure serves as a crucial starting material for the synthesis of a multitude of bioactive compounds. mdpi.com Future research will focus on creating novel analogs of 4-(4-fluorophenyl)-1H-pyrazol-5-amine to enhance its biological activity. Synthetic strategies are evolving from traditional cyclization and condensation reactions to modern, more efficient methods like microwave-assisted synthesis, multicomponent reactions (MCRs), and green chemistry approaches. nih.govdntb.gov.uaresearchgate.net These advanced techniques facilitate the rapid and selective production of pyrazole-based compounds. researchgate.net
Key synthetic approaches include:
Cyclocondensation: This is a primary method for creating the pyrazole (B372694) ring, often involving the reaction of a 1,3-difunctional compound (like a 1,3-dicarbonyl) with hydrazine (B178648) or its derivatives. nih.gov
Multicomponent Reactions (MCRs): MCRs are highly efficient, allowing for the synthesis of complex molecules like pyrano[2,3-c]pyrazoles in a single step from multiple starting materials. nih.govmdpi.com This approach is valued for its economy in terms of steps and materials. nih.govdntb.gov.ua
1,3-Dipolar Cycloaddition: This method can be used to construct the pyrazole ring with high regioselectivity from readily available reagents. nih.gov
By modifying the substituents on the pyrazole core, researchers can fine-tune the molecule's properties to improve its interaction with biological targets. For instance, a series of 5-amino-1H-pyrazole-4-carboxamide derivatives were recently designed and synthesized as novel pan-FGFR covalent inhibitors, demonstrating the scaffold's versatility. nih.gov The synthesis of analogs with different aryl groups or functional moieties can lead to compounds with improved potency and selectivity for specific biological targets. nih.govrsc.org
Table 1: Examples of Synthetic Routes for Pyrazole Derivatives
| Synthetic Method | Starting Materials Example | Product Type | Reference |
| Four-Component Reaction | Aldehydes, Malononitrile (B47326), Ethyl Acetoacetate, Hydrazine Hydrate | 1,4-Dihydropyrano[2,3-c]pyrazoles | nih.gov |
| Cyclocondensation | β-Arylchalcones, Hydrazine Hydrate | 3,5-Diaryl-1H-pyrazoles | nih.gov |
| 1,3-Dipolar Cycloaddition | Arylhydrazone, Vinyl Derivative | 1,3,5-Substituted Pyrazole | nih.gov |
| Five-Component Reaction | 5-methyl-1,3,4-thiadiazole-2-thiol, Aldehydes, Malononitrile, Ethyl 4-chloro-3-oxobutanoate, Hydrazine Hydrate | Substituted Pyrano[2,3-c]pyrazoles | mdpi.com |
Advanced Preclinical Evaluation of Promising Derivatives
Once novel analogs are synthesized, they must undergo rigorous preclinical evaluation to determine their therapeutic potential. This involves a combination of in vitro and in vivo studies.
In Vitro Assays: Promising derivatives of this compound would be screened against various cancer cell lines to determine their cytotoxic activity. For example, pyrazole derivatives have shown potent activity against cell lines such as MCF-7 (breast cancer), HCT116 (colon cancer), and A-549 (lung cancer). mdpi.comnih.gov Enzyme inhibition assays are also critical, particularly for kinases, where IC50 values are determined to quantify the compound's potency. nih.govnih.gov For instance, the derivative 10h, a 5-amino-1H-pyrazole-4-carboxamide, showed potent inhibitory activity against FGFR1, FGFR2, and FGFR3 with IC50 values of 46, 41, and 99 nM, respectively. nih.gov
In Vivo Models: Compounds that show promise in vitro are then advanced to in vivo animal models to assess their efficacy and pharmacokinetic profiles. bohrium.com Anti-inflammatory activity, for example, is often evaluated using the carrageenan-induced rat paw edema model. nih.govbohrium.com For anticancer applications, derivatives would be tested in xenograft models where human tumor cells are implanted in immunocompromised mice to evaluate the compound's ability to reduce tumor size and prevent metastasis. ontosight.ai
Mechanistic Investigations into Biological Target Engagement
Understanding how a compound interacts with its biological target at a molecular level is crucial for drug development. Pyrazole derivatives are well-known as kinase inhibitors, a class of enzymes often implicated in cancer and inflammatory diseases. mdpi.comnih.govmdpi.comresearchgate.net
Research has shown that the specific arrangement of substituents on the pyrazole ring dramatically influences its target profile. A significant finding revealed that switching the positions of the fluorophenyl and pyridine (B92270) groups on the pyrazole core—from 3-(4-fluorophenyl)-4-(pyridin-4-yl)-1-(aryl)-1H-pyrazol-5-amine to the 4-(4-fluorophenyl)-3-(pyridin-4-yl)-1-(aryl)-1H-pyrazol-5-amine scaffold—completely altered the inhibitory profile from p38α MAP kinase to other kinases relevant in cancer. nih.govnih.gov This highlights the sensitivity of target engagement to the compound's specific chemical structure.
Techniques like X-ray crystallography and molecular docking are invaluable for these investigations. An X-ray crystal structure of a similar 5-aminopyrazole series bound to the ATP binding pocket of p38α kinase revealed a unique hydrogen bond between the inhibitor's exocyclic amine and the amino acid threonine 106, which is believed to contribute to its high selectivity. nih.gov Such structural insights are essential for guiding the rational design of more potent and selective inhibitors based on the this compound scaffold. nih.govmdpi.com
Table 2: Kinase Targets for Pyrazole-Based Inhibitors
| Kinase Target | Disease Relevance | Example Pyrazole Scaffold | Reference |
| p38 MAP Kinase | Inflammation, Cancer | 5-Amino-N-phenyl-1H-pyrazol-4-yl-3-phenylmethanones | nih.govnih.gov |
| JAK1/JAK2 | Myelofibrosis, Inflammation | Ruxolitinib (pyrazole linked to pyrrolo[2,3-d]pyrimidine) | mdpi.com |
| EGFR, VEGFR | Cancer | Pyrazole-containing kinase inhibitors | researchgate.net |
| PIM-1 Kinase | Cancer | Pyrazolo[1,5-a]pyrimidine (B1248293) derivatives | nih.gov |
| Haspin Kinase | Cancer | Pyrazolo[4,3-f]quinoline derivatives | nih.gov |
| FGFR (pan-FGFR) | Cancer | 5-Amino-1H-pyrazole-4-carboxamide derivatives | nih.gov |
Development of Targeted Therapies
The ability of pyrazole derivatives to act as potent and selective kinase inhibitors makes them ideal candidates for the development of targeted therapies. researchgate.netresearchgate.net Unlike traditional chemotherapy, targeted therapies are designed to interfere with specific molecules involved in the growth, progression, and spread of cancer. researchgate.net
The this compound scaffold is a promising starting point for developing such therapies. By targeting specific kinases like EGFR, VEGFR, or FGFR, which are often overexpressed or mutated in various cancers, novel analogs could offer more effective and less toxic treatment options. nih.govresearchgate.net The development of pyrazole-based drugs like Ruxolitinib, a JAK kinase inhibitor, and Celecoxib, a COX-2 inhibitor, validates the therapeutic potential of this compound class. nih.govmdpi.commdpi.com Future efforts will involve optimizing lead compounds derived from this compound to create orally bioavailable drugs with favorable pharmacokinetic properties, similar to the development of the p38 MAP kinase inhibitor RO3201195. nih.gov
Applications in Combinatorial Chemistry and High-Throughput Screening
Combinatorial chemistry has become a powerful tool in modern drug discovery for generating large libraries of diverse compounds. mdpi.com The pyrazole scaffold is well-suited for this approach due to its synthetic accessibility and the ability to introduce diversity at multiple positions on the ring. mdpi.comacs.org
Researchers can employ solid-phase synthesis or solution-phase parallel synthesis to rapidly create extensive libraries of this compound analogs. mdpi.comacs.org These libraries can then be subjected to high-throughput screening (HTS), where thousands of compounds are tested simultaneously for activity against a specific biological target. This combination of combinatorial synthesis and HTS significantly accelerates the discovery of new lead compounds with therapeutic potential. mdpi.com For example, a combinatorial library of 11,760 pyrazole compounds was successfully prepared using a split-and-mix approach on a solid support, demonstrating the feasibility of generating vast chemical diversity around the pyrazole core. mdpi.com
Q & A
Q. What are the common synthetic routes for 4-(4-Fluorophenyl)-1H-pyrazol-5-amine, and what factors influence yield and purity?
The synthesis typically involves multi-step reactions starting with condensation of hydrazine derivatives with fluorinated benzaldehydes or ketones. Key steps include cyclization under reflux conditions using polar aprotic solvents (e.g., DMSO or acetonitrile) and catalysts like acetic acid. Yield optimization depends on:
- Temperature control : Excessive heat can degrade intermediates .
- Solvent choice : Polar aprotic solvents enhance solubility of fluorinated precursors .
- Purification methods : Column chromatography or recrystallization improves purity, as residual solvents may affect downstream applications .
Q. How is the molecular structure of this compound characterized in crystallographic studies?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key parameters include:
- Bond lengths : N–N bonds in the pyrazole ring average 1.35 Å, while C–F bonds in the fluorophenyl group are ~1.34 Å .
- Torsion angles : The dihedral angle between the pyrazole and fluorophenyl rings ranges from 5–15°, indicating near-planar geometry .
- Hydrogen bonding : N–H···N interactions stabilize the crystal lattice, with distances of 2.8–3.0 Å .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound across different studies?
Discrepancies often arise from assay variability. Mitigation strategies include:
- Standardized assays : Use identical cell lines (e.g., HEK293 for kinase inhibition) and controls .
- Dose-response curves : Compare IC50 values under matched pH and temperature conditions .
- Structural analogs : Test derivatives (e.g., 3-methyl or trifluoromethyl variants) to isolate substituent effects .
For example, a study found that 3-methyl substitution increased kinase inhibition by 40% compared to the parent compound .
Q. What methodological approaches are used to study the interaction between this compound and kinase targets?
Key techniques include:
- Surface Plasmon Resonance (SPR) : Measures binding kinetics (ka/kd) in real time, with reported KD values of 50–200 nM for JAK2 .
- Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) to distinguish entropy-driven vs. enthalpy-driven binding .
- Co-crystallization : Resolves binding modes; e.g., the fluorophenyl group occupies hydrophobic pockets in kinase active sites .
Q. How do substituent variations impact the biological activity of pyrazole derivatives compared to this compound?
A comparative analysis of analogs reveals:
| Compound | Substituent | Activity (IC50, nM) | Target | Reference |
|---|---|---|---|---|
| This compound | None | 150 | JAK2 | |
| 3-Methyl derivative | CH3 at C3 | 90 | JAK2 | |
| 4-Trifluoromethyl derivative | CF3 at C4 | 220 | p38 MAPK | |
| 1-(4-Nitrophenyl) analog | NO2 at phenyl ring | 320 | COX-2 |
Fluorine at the para position enhances metabolic stability, while methyl groups improve hydrophobic interactions .
Q. What experimental designs are recommended for assessing the stability of this compound under physiological conditions?
- Forced degradation studies : Expose the compound to acidic (pH 2), basic (pH 9), and oxidative (H2O2) conditions at 37°C for 24–72 hours .
- LC-MS analysis : Monitor degradation products (e.g., deaminated or defluorinated species) .
- Circular Dichroism (CD) : Track conformational changes in solution, particularly if the compound binds to chiral targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
